molecular formula C25H24N4O4 B2421156 N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251620-91-3

N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No. B2421156
CAS RN: 1251620-91-3
M. Wt: 444.491
InChI Key: UGAMIIFQSLQPLZ-UHFFFAOYSA-N
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Description

N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
The exact mass of the compound N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with methoxyphenyl and propanamide groups have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide were found to exhibit significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests that compounds with methoxyphenyl groups could be potent antimicrobial agents (Helal et al., 2013).

Cancer Research

Derivatives containing methoxyphenyl and amino propanehydrazide moieties have shown promise in anticancer studies. Novel derivatives bearing these functionalities demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as leads for designing new anticancer agents (Tumosienė et al., 2020).

Inhibitors of Enzymatic Activity

Compounds structurally related to the query compound have been explored as enzyme inhibitors. For example, benzene sulfonamides carrying a benzamide moiety have been investigated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, showcasing their potential in the development of therapeutic agents for various conditions (Tuğrak et al., 2020).

Analgesic Development

Derivatives of paracetamol metabolites, specifically those related to N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, have been synthesized and tested for their analgesic properties. These studies reveal the potential of structurally related compounds in the development of new analgesics with mechanisms possibly distinct from traditional drugs (Sinning et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as WGK 3, indicating that it poses a high hazard to water .

properties

IUPAC Name

N-[1-[2-(3-methoxyanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-23(30)26-18-12-13-22-21(15-18)25(32)29(19-9-5-4-6-10-19)28(22)16-24(31)27-17-8-7-11-20(14-17)33-2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMIIFQSLQPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

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